molecular formula C19H13N3O2S B2996017 4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004223-19-1

4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2996017
CAS No.: 1004223-19-1
M. Wt: 347.39
InChI Key: OKPFXJBADWTBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic small molecule based on the thieno[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in pharmacological research, particularly in the fields of oncology and virology. Its molecular design, which incorporates a benzamide linked to a phenoxy-substituted ring system, suggests potential for high-affinity interactions with various enzymatic targets. Research Applications and Value The primary research value of this compound lies in its potential as a protein kinase inhibitor. Structural analogs, specifically other benzamide-containing thienopyrimidines, have demonstrated potent antitumor activity by targeting key oncogenic receptors such as c-Met (hepatocyte growth factor receptor) . The c-Met pathway is a critical focus in cancer research, as its dysregulation is implicated in tumor growth, metastasis, and invasion. Furthermore, closely related thieno[3,2-d]pyrimidine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, showing efficacy against a spectrum of wild-type and drug-resistant viral strains . This indicates that this compound represents a versatile chemical tool for investigating these and other disease pathways. Putative Mechanism of Action While the exact mechanism of action for this specific compound is subject to experimental validation, it is anticipated to function through competitive inhibition at the ATP-binding site of target kinases . The thienopyrimidine core acts as a hinge-binding motif, while the 4-phenoxy-benzamide side chain is designed to extend into adjacent hydrophobic regions of the protein's active site, potentially modulating substrate specificity and inhibitory potency. This mechanism is consistent with that observed for several approved anticancer and antiviral drugs, making this compound a valuable probe for structure-activity relationship (SAR) studies and lead optimization programs. Chemical Features The compound's architecture combines a planar, electron-deficient heterocyclic system with a flexible benzamide linker. This configuration is favorable for interactions with biological macromolecules and is commonly found in active pharmaceutical ingredients. Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of novel therapeutic agents. Disclaimer This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-phenoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-18(22-17-16-10-11-25-19(16)21-12-20-17)13-6-8-15(9-7-13)24-14-4-2-1-3-5-14/h1-12H,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPFXJBADWTBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate to replace certain substituents on the aromatic rings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives

Mechanism of Action

The mechanism of action of 4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. For instance, it has been identified as an inhibitor of mitogen-activated protein kinase 14, which plays a crucial role in cellular signaling pathways . By inhibiting this kinase, the compound can modulate various cellular processes, including cell growth and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) and nitro substituents on the phenoxy ring enhance thermal stability, as seen in the higher melting points of compounds like 8a (236–238°C) .
  • Amide Modifications : Thiomorpholine substitution (8a in ) introduces sulfur-based interactions, lowering melting points (224–226°C) compared to trifluoromethyl analogs.

Anti-Microbial Activity

Compounds with trifluoromethyl or nitro groups on the phenoxy ring demonstrate superior anti-bacterial and anti-fungal activity. For example:

  • 8j (4-Nitro-phenoxy derivative): Exhibited MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming amoxicillin in some cases .
  • 8a (Trifluoromethyl-phenoxy derivative): Showed 82% inhibition against Candida albicans at 50 µg/mL, comparable to fluconazole .
  • Thiomorpholine derivative (8a in ): Limited activity against Gram-negative bacteria, suggesting EWGs are critical for broad-spectrum efficacy.

Cytotoxicity

Derivatives with tert-butylisoxazolylamino groups () demonstrated IC₅₀ values of <10 µM against breast cancer cell lines (MCF-7), highlighting the role of bulky substituents in anticancer activity.

Biological Activity

4-Phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound features a thieno[2,3-d]pyrimidine moiety linked to a phenoxybenzamide structure, which enhances its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H14N2O1S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_1\text{S}

This molecular configuration allows for significant reactivity and interaction with biological systems, particularly through kinase inhibition pathways.

The primary mechanism of action for this compound involves its ability to inhibit specific kinases that are pivotal in cancer cell proliferation and survival. The thieno[2,3-d]pyrimidine core is particularly effective in targeting cyclin-dependent kinases (CDKs) and other related pathways that control the cell cycle and apoptosis.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of thieno[2,3-d]pyrimidines have shown effectiveness against acute myeloid leukemia cells and other malignancies. The compound's ability to inhibit cell growth has been substantiated through several studies:

Cell Line IC50 (μM) Reference
A5495.29 ± 0.58
HeLa3.72 ± 0.91
MCF-79.23 ± 0.56

These values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's potency compared to established treatments like Golvatinib.

Kinase Inhibition

The compound has been identified as a potent inhibitor of various kinases involved in cancer signaling pathways. For example, studies have shown it effectively inhibits CDK4, which plays a crucial role in regulating the cell cycle. The structural modifications within the thieno[2,3-d]pyrimidine framework contribute to this inhibitory activity by enhancing binding affinity to target kinases.

Case Studies

  • In Vivo Efficacy : In a xenograft model using HCT116 cells, compounds similar to this compound displayed significant tumor growth inhibition compared to controls. This study emphasized the potential for these compounds in therapeutic applications against solid tumors .
  • Molecular Docking Studies : Molecular docking studies have revealed that the compound binds effectively to key kinase domains, suggesting a mechanism where it disrupts critical signaling pathways necessary for tumor growth .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide and its analogs?

  • Methodological Answer : The synthesis typically involves coupling reactions between thieno[2,3-d]pyrimidin-4-amine derivatives and substituted benzoyl chlorides. For example, a multi-step procedure using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) as a coupling agent and DIPEA (N,N-diisopropylethylamine) as a base in DMF under nitrogen atmosphere yields analogs like 4-methyl-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide with ~75% efficiency . Key challenges include optimizing reaction time (e.g., 16 hours) and purification via flash column chromatography.

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Researchers rely on spectroscopic techniques such as ¹H/¹³C NMR (to confirm proton environments and aromatic substitution patterns), IR spectroscopy (to identify amide C=O stretching at ~1650–1700 cm⁻¹), and ESI-MS (for molecular ion confirmation). X-ray crystallography has been applied to structurally similar derivatives (e.g., orthorhombic crystal systems with Z=4) to resolve bond angles and confirm thienopyrimidine ring geometry .

Q. What preliminary biological screening models are used to assess its bioactivity?

  • Methodological Answer : Antimicrobial activity is evaluated via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC (minimum inhibitory concentration) values calculated. Antifungal activity against C. albicans is tested using broth microdilution methods. Derivatives with electron-withdrawing substituents (e.g., trifluoromethyl) often show enhanced activity, though results vary by microbial strain .

Advanced Research Questions

Q. How do substituents on the benzamide and thienopyrimidine rings influence structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer : Systematic SAR studies compare analogs with substituents like methoxy, trifluoromethyl, or nitro groups. For example:

  • Phenoxy substituents : Electron-deficient groups (e.g., -CF₃) improve metabolic stability but may reduce solubility .
  • Benzamide position : Meta-substitution on the benzamide ring enhances binding to kinase ATP pockets, as shown in docking studies .
    Data contradictions arise when substituents exhibit opposing effects on potency vs. pharmacokinetics (e.g., trifluoromethyl improves stability but reduces cellular uptake) .

Q. What strategies are used to resolve contradictory data in its pharmacokinetic (PK) profiling?

  • Methodological Answer : Discrepancies in bioavailability or half-life are addressed via:

  • Metabolite identification : LC-MS/MS analysis of plasma samples to detect oxidative metabolites (e.g., hydroxylation at the thienopyrimidine ring) .
  • Caco-2 permeability assays : To differentiate between poor absorption and efflux pump-mediated resistance .
  • Species-specific PK modeling : Rodent vs. primate data are normalized using allometric scaling to predict human clearance .

Q. How is X-ray crystallography applied to study its target binding modes?

  • Methodological Answer : Co-crystallization with target proteins (e.g., tyrosine kinases) is performed in orthorhombic P2₁2₁2₁ space groups at 173 K. Diffraction data (e.g., resolution ≤1.5 Å) reveal hydrogen bonds between the benzamide carbonyl and kinase hinge regions. Disorder in the phenoxy group (observed in related structures) may indicate conformational flexibility during binding .

Q. What computational approaches are employed to identify off-target interactions?

  • Methodological Answer :

  • Pharmacophore modeling : Matches compound features (e.g., hydrogen bond acceptors, aromatic rings) to known toxicophores (e.g., hERG channel inhibitors) .
  • Molecular dynamics simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to predict off-target binding .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Methodological Answer : Strategies include:

  • Salt formation : Using HCl or sodium salts to improve aqueous solubility .
  • Nanoemulsions : Lipid-based carriers (e.g., Labrafil®) for oral delivery, validated by dynamic light scattering (DLS) for particle size <200 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.